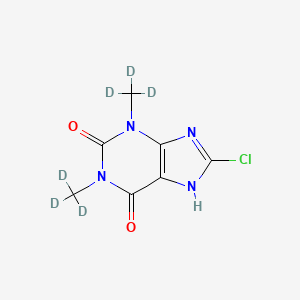
N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine is a chemical compound with the molecular formula C19H38F3NO2S and a molecular weight of 401.57 g/mol . This compound is known for its unique structural properties, which include a trifluoromethylsulfonyl group and two 3,5,5-trimethylhexyl groups attached to an amine nitrogen. It is primarily used in proteomics research and other biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine typically involves the reaction of trifluoromethanesulfonyl chloride with N,N-di(3,5,5-trimethylhexyl)amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually cooled to 0°C to control the exothermic nature of the reaction. After the addition of trifluoromethanesulfonyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to a trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted amines, thiols, and alcohols.
Applications De Recherche Scientifique
N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In proteomics research for the modification of proteins and peptides.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine involves its ability to act as a strong electron-withdrawing group. This property makes it useful in various chemical reactions, where it can stabilize reaction intermediates and influence reaction pathways. The trifluoromethylsulfonyl group is particularly effective in enhancing the reactivity of the compound in nucleophilic substitution and other reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine: Known for its strong electron-withdrawing properties.
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with similar electron-withdrawing characteristics, used in different applications.
Trifluoromethanesulfonic acid: A strong acid with similar functional groups but different applications.
Uniqueness
This compound is unique due to its specific structural arrangement, which combines the trifluoromethylsulfonyl group with bulky 3,5,5-trimethylhexyl groups. This combination imparts distinct reactivity and stability, making it valuable in specialized chemical and biochemical applications .
Propriétés
Numéro CAS |
1346603-40-4 |
|---|---|
Formule moléculaire |
C19H38F3NO2S |
Poids moléculaire |
401.573 |
Nom IUPAC |
1,1,1-trifluoro-N,N-bis(3,5,5-trimethylhexyl)methanesulfonamide |
InChI |
InChI=1S/C19H38F3NO2S/c1-15(13-17(3,4)5)9-11-23(26(24,25)19(20,21)22)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3 |
Clé InChI |
MGKIYGVCNYCAGL-UHFFFAOYSA-N |
SMILES |
CC(CCN(CCC(C)CC(C)(C)C)S(=O)(=O)C(F)(F)F)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester](/img/structure/B585184.png)

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)

![methyl (13R,14S,15R,17S)-17-ethyl-14-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B585192.png)
